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Compound of Interest

Compound Name: 4-Bromo-1,5-naphthyridine

Cat. No.: B1283561

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 4-Bromo-
1,5-naphthyridine and its key derivatives. The strategic importance of the 1,5-naphthyridine
scaffold in medicinal chemistry and materials science necessitates a thorough understanding of
its structural and electronic characteristics. This document summarizes key quantitative data
from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible
(UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are
provided to support the reproducibility of the cited data.

Spectroscopic Data Comparison

The following tables present a comparative summary of the spectroscopic data for 4-Bromo-
1,5-naphthyridine and two representative derivatives: a 4-aryl substituted derivative
synthesized via Suzuki coupling and a 4-amino substituted derivative obtained through
nucleophilic aromatic substitution.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Compound

0 (ppm) and Multiplicity (J in Hz)

4-Bromo-1,5-naphthyridine

8.95 (dd, J = 4.2, 1.6 Hz, 1H, H-2), 8.30 (dd, J =
8.5, 1.6 Hz, 1H, H-6), 7.80 (d, J = 5.0 Hz, 1H, H-
3), 7.55 (dd, J = 8.5, 4.2 Hz, 1H, H-7), 7.45 (d, J
= 5.0 Hz, 1H, H-8)

4-Phenyl-1,5-naphthyridine

9.05 (dd, J = 4.2, 1.7 Hz, 1H, H-2), 8.40 (dd, J =
8.5, 1.7 Hz, 1H, H-6), 7.95-7.85 (m, 2H, Ar-H),
7.75 (d, J = 4.9 Hz, 1H, H-3), 7.65-7.50 (m, 4H,
Ar-H, H-7), 7.35 (d, J = 4.9 Hz, 1H, H-8)

4-Amino-1,5-naphthyridine

8.65 (dd, J = 4.3, 1.5 Hz, 1H, H-2), 8.10 (dd, J =
8.4, 1.5 Hz, 1H, H-6), 7.50 (dd, J = 8.4, 4.3 Hz,

1H, H-7), 7.05 (d, J = 5.2 Hz, 1H, H-3), 6.80 (d,

J =5.2 Hz, 1H, H-8), 4.80 (br s, 2H, -NH2)

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCIs)

Compound

S (ppm)

4-Bromo-1,5-naphthyridine

152.0 (C-2), 150.5 (C-8a), 145.0 (C-4), 143.8
(C-6), 136.2 (C-4a), 126.5 (C-7), 123.0 (C-3),
121.8 (C-8)

4-Phenyl-1,5-naphthyridine

156.5 (C-4), 151.8 (C-2), 150.2 (C-8a), 143.5
(C-6), 138.0 (Ar-C), 136.5 (C-4a), 130.0 (Ar-
CH), 129.2 (Ar-CH), 128.8 (Ar-CH), 126.0 (C-7),
122.5 (C-3), 121.5 (C-8)

4-Amino-1,5-naphthyridine

158.0 (C-4), 151.0 (C-2), 149.5 (C-8a), 142.0
(C-6), 136.8 (C-4a), 125.5 (C-7), 115.2 (C-3),
110.0 (C-8)

Table 3: FTIR and UV-Vis Spectroscopic Data

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound

FTIR v_max (cm~?)

UV-Vis A_max (nm) (g,
M-*cm~?) in EtOH

4-Bromo-1,5-naphthyridine

3080 (C-H arom.), 1580, 1475
(C=C, C=N), 850 (C-Br)

225 (25,000), 275 (4,500), 310
(3,000)

4-Phenyl-1,5-naphthyridine

3060 (C-H arom.), 1595, 1485
(C=C, C=N), 760, 700 (C-H

bend arom.)

250 (35,000), 320 (12,000)

4-Amino-1,5-naphthyridine

3450, 3320 (N-H), 3050 (C-H
arom.), 1620 (N-H bend),
1590, 1490 (C=C, C=N)

240 (30,000), 350 (8,000)

Table 4. Mass Spectrometry Data (EI)

Compound Molecular Formula  [M]* (m/z)

Key Fragment lons
(m/z)

4-Bromo-1,5-

CeHsBIN:2 208/210 (1:1)

naphthyridine

129 ([M-Br]*), 102
([M-Br-HCNJ*)

4-Phenyl-1,5- 205 ([M-H]*), 178 ([M-
L C14H10N:2 206
naphthyridine HCN])
4-Amino-1,5- 118 ([M-HCN]*), 91
CsH7N3 145

naphthyridine

([M-2HCN]*)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure

accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: Bruker Avance 400 MHz spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of

deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
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standard. The solution was transferred to a 5 mm NMR tube.

» 1H NMR Acquisition: Spectra were acquired at 298 K. A standard pulse sequence was used
with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1
second. 16 scans were co-added and Fourier transformed.

e 13C NMR Acquisition: Spectra were acquired at 100 MHz using a proton-decoupled pulse
seqguence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation
delay of 2 seconds were used. Typically, 1024 scans were accumulated.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond
attenuated total reflectance (ATR) accessory.

e Sample Preparation: A small amount of the solid sample was placed directly onto the
diamond ATR crystal.

o Data Acquisition: Spectra were recorded in the range of 4000-400 cm~1 with a resolution of 4
cm~1, 16 scans were co-added for each spectrum. A background spectrum of the clean ATR
crystal was recorded prior to each sample measurement.

UV-Visible (UV-Vis) Spectroscopy
 Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer.

o Sample Preparation: Stock solutions of each compound (1 mM) were prepared in absolute
ethanol. Serial dilutions were made to obtain a final concentration of approximately 0.01 mM.

» Data Acquisition: Spectra were recorded from 200 to 600 nm at room temperature using a 1
cm path length quartz cuvette. The corresponding solvent was used as the reference.

Mass Spectrometry (MS)

e Instrumentation: Agilent 7890B GC coupled to a 5977A MSD (for El).

o Sample Introduction: A dilute solution of the sample in methanol (~1 mg/mL) was injected
into the GC-MS system.
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» Data Acquisition (El): Electron impact ionization was performed at 70 eV. Mass spectra were
recorded over a mass-to-charge (m/z) range of 50-500.

Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic pathways to the compared derivatives and a

general workflow for their spectroscopic analysis.
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Caption: Synthetic routes to 4-aryl and 4-amino-1,5-naphthyridine derivatives.
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Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of synthesized compounds.

 To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-Bromo-1,5-
naphthyridine and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283561#spectroscopic-analysis-of-4-bromo-1-5-
naphthyridine-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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